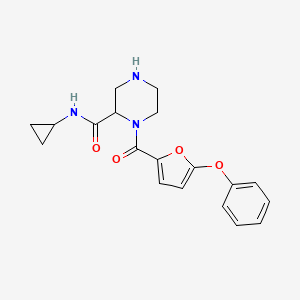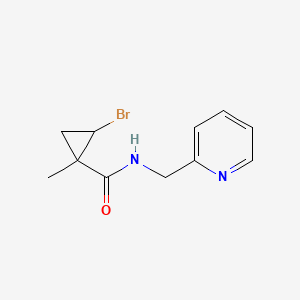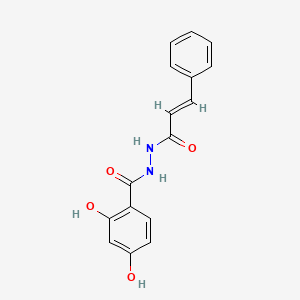![molecular formula C22H15Cl2N3O4 B5337209 (4E)-2-(3-chloro-4-methylphenyl)-4-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one](/img/structure/B5337209.png)
(4E)-2-(3-chloro-4-methylphenyl)-4-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-2-(3-chloro-4-methylphenyl)-4-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one is a complex organic compound characterized by its unique structure, which includes a pyrazolone core, substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(3-chloro-4-methylphenyl)-4-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines and furan derivatives. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the pyrazolone ring through condensation of phenylhydrazine with an appropriate diketone.
Substitution Reactions: Introduction of chloro and nitro groups via electrophilic aromatic substitution.
Aldol Condensation: Formation of the furan ring and its subsequent attachment to the pyrazolone core through aldol condensation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-2-(3-chloro-4-methylphenyl)-4-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, (4E)-2-(3-chloro-4-methylphenyl)-4-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although specific studies are required to confirm these effects.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (4E)-2-(3-chloro-4-methylphenyl)-4-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one involves its interaction with molecular targets in biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
4-Methoxyphenethylamine: Utilized in the synthesis of various organic compounds.
Uniqueness
What sets (4E)-2-(3-chloro-4-methylphenyl)-4-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties not found in the similar compounds listed above.
Propiedades
IUPAC Name |
(4E)-2-(3-chloro-4-methylphenyl)-4-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O4/c1-12-3-4-14(10-20(12)24)26-22(28)17(13(2)25-26)11-16-6-8-21(31-16)18-9-15(27(29)30)5-7-19(18)23/h3-11H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPRNIYESTUWOW-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=N2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)/C(=N2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5337128.png)
![7-(Furan-2-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5337133.png)
![ethyl 4-{3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5337136.png)

![4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5337150.png)
![N-allyl-7-(1,3-benzodioxol-5-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5337158.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5337163.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-1,3-thiazol-2-ylpentanamide](/img/structure/B5337174.png)
![7-(3-chloro-2-buten-1-yl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5337180.png)
![1-(2,3,4,5,6-PENTAFLUOROBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE](/img/structure/B5337184.png)

![7-(4-chlorophenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5337201.png)
![2-(3-chlorophenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole](/img/structure/B5337208.png)

